(R)-5-Aminomethyl-pyrrolidin-2-one
Overview
Description
-5-Aminomethyl-pyrrolidin-2-one (R-5-AM-P) is a synthetic compound with a wide range of uses in scientific research. It is a highly versatile compound, with applications ranging from biochemical and physiological studies to lab experiments.
Scientific Research Applications
Dopamine Receptor Antagonists
In the realm of neuropsychopharmacology, derivatives similar to (R)-5-Aminomethyl-pyrrolidin-2-one have been synthesized and evaluated for their potential as dopamine receptor antagonists. One study focused on the synthesis and structure-activity relationships of certain benzamide derivatives, aiming to explore their affinity and selectivity for dopamine D2, D3, and D4 receptors. These compounds, including their enantiomers, were examined for their ability to inhibit dopamine-induced behaviors in animal models, highlighting their potential application in developing antipsychotic medications (Ohmori et al., 1996).
Serotonin Receptor Antagonists
Another area of interest is the development of serotonin receptor antagonists, where compounds based on pyrroloquinoline structures, sharing a core similarity with this compound, have been investigated. These antagonists have shown promise in the treatment of cognitive deficits associated with conditions like dementia and Alzheimer's disease, offering a new avenue for therapeutic intervention (Grychowska et al., 2016).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. Its inclusion in bioactive molecules can enhance target selectivity and improve the pharmacokinetic properties of therapeutic agents. A comprehensive review highlights the significance of pyrrolidine and its derivatives in medicinal chemistry, emphasizing their role in the development of new compounds with varied biological activities (Li Petri et al., 2021).
Metabolic Studies
Pyrrolidine derivatives are also subjects of metabolic studies, where they are explored for their physiological roles and potential as biomarkers. For example, research into the metabolism of spermidine identified N-(3-aminopropyl)pyrrolidin-2-one as a physiological excretory product, shedding light on the metabolic pathways of polyamines and their regulation (Seiler & Knödgen, 1983).
Synthesis of Novel Compounds
The pyrrolidin-2-one structure serves as a foundation for synthesizing novel compounds with potential biological activities. Research in this area includes the development of new synthetic methodologies and the exploration of pyrrolidin-2-ones as building blocks for more complex molecules, demonstrating the broad utility of this scaffold in organic synthesis (Pelkey et al., 2015).
Mechanism of Action
Mode of Action
It is known that pyrrolidin-2-ones, a class of compounds to which ®-5-(aminomethyl)pyrrolidin-2-one belongs, are involved in a cascade of reactions including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Biochemical Pathways
As research progresses, more information about the compound’s role in biochemical pathways will likely emerge .
Result of Action
The molecular and cellular effects of ®-5-(Aminomethyl)pyrrolidin-2-one’s action are currently unknown . As this compound is further studied, researchers will likely gain a better understanding of its effects at the molecular and cellular levels.
Properties
IUPAC Name |
(5R)-5-(aminomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAHABINHRDKL-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628690 | |
Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-98-6 | |
Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R)-5-(aminomethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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